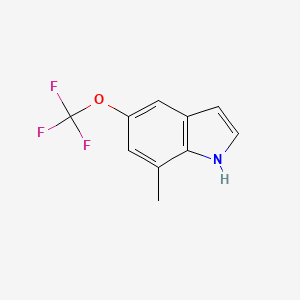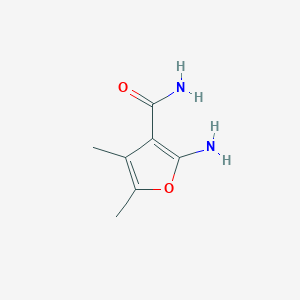
5-Acetoxypentylzincbromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Acetoxypentylzincbromide is an organozinc compound with the molecular formula C7H13BrO2Zn. It is commonly used in organic synthesis as a reagent for various chemical reactions. The compound is typically supplied as a solution in tetrahydrofuran (THF) and is known for its reactivity and versatility in forming carbon-carbon bonds .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
5-Acetoxypentylzincbromide can be synthesized through the reaction of 5-bromopentyl acetate with zinc in the presence of a suitable solvent such as THF. The reaction is typically carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:
[ \text{5-Bromopentyl acetate} + \text{Zn} \rightarrow \text{this compound} ]
Industrial Production Methods
In an industrial setting, the production of this compound involves the use of large-scale reactors and precise control of reaction conditions. The process includes the purification of the final product to ensure high purity and consistency. The compound is then stored and transported under controlled conditions to maintain its stability .
Análisis De Reacciones Químicas
Types of Reactions
5-Acetoxypentylzincbromide undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc-bromide bond is replaced by other nucleophiles.
Coupling Reactions: It is commonly used in cross-coupling reactions to form carbon-carbon bonds, such as the Negishi coupling.
Common Reagents and Conditions
Solvents: THF is the most commonly used solvent for reactions involving this compound.
Catalysts: Palladium or nickel catalysts are often used in coupling reactions.
Temperature: Reactions are typically carried out at room temperature or slightly elevated temperatures to optimize reaction rates.
Major Products
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, in a Negishi coupling reaction, the product would be a new carbon-carbon bond formed between the 5-acetoxypentyl group and another organic moiety .
Aplicaciones Científicas De Investigación
5-Acetoxypentylzincbromide has a wide range of applications in scientific research, including:
Organic Synthesis: It is used as a reagent for the synthesis of complex organic molecules.
Medicinal Chemistry: Researchers use it to develop new pharmaceuticals and study drug interactions.
Material Science: It is employed in the synthesis of novel materials with specific properties.
Biological Studies: The compound is used to modify biomolecules and study their functions.
Mecanismo De Acción
The mechanism of action of 5-Acetoxypentylzincbromide involves the formation of a reactive organozinc intermediate. This intermediate can then participate in various chemical reactions, such as nucleophilic substitution or coupling reactions. The zinc atom acts as a Lewis acid, facilitating the formation of new bonds by stabilizing negative charges on intermediates .
Comparación Con Compuestos Similares
Similar Compounds
- 5-Bromopentylzincbromide
- 5-Acetoxypentylzincchloride
- 5-Acetoxypentylzinciodide
Comparison
5-Acetoxypentylzincbromide is unique due to its specific reactivity and stability in THF. Compared to other similar compounds, it offers a balance of reactivity and ease of handling, making it a preferred choice for many synthetic applications. Its ability to form stable organozinc intermediates sets it apart from other organozinc reagents .
Propiedades
Fórmula molecular |
C7H13BrO2Zn |
|---|---|
Peso molecular |
274.5 g/mol |
Nombre IUPAC |
zinc;pentyl acetate;bromide |
InChI |
InChI=1S/C7H13O2.BrH.Zn/c1-3-4-5-6-9-7(2)8;;/h1,3-6H2,2H3;1H;/q-1;;+2/p-1 |
Clave InChI |
XZORZYHOVYGESJ-UHFFFAOYSA-M |
SMILES canónico |
CC(=O)OCCCC[CH2-].[Zn+2].[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


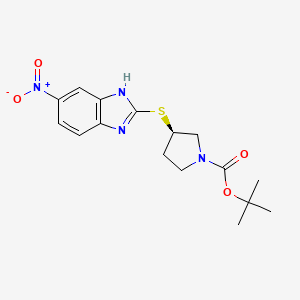

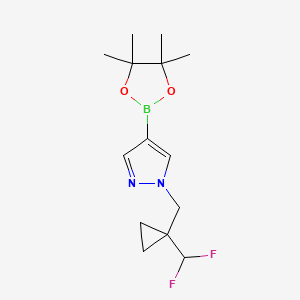
![2-(2-(5-Methoxypyridin-3-yl)-4-morpholinothieno[3,2-d]pyrimidin-6-yl)propan-2-ol](/img/structure/B13981163.png)


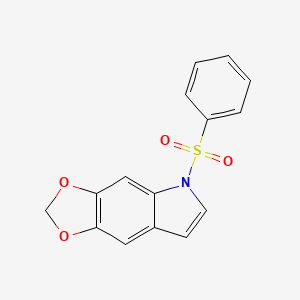

![4H-Acenaphtho[4,5-D]imidazole](/img/structure/B13981196.png)

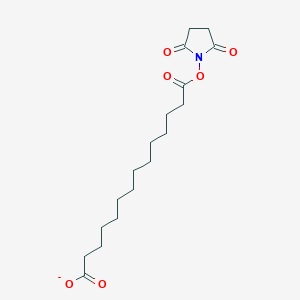
![2,5-Dichloro-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B13981206.png)
